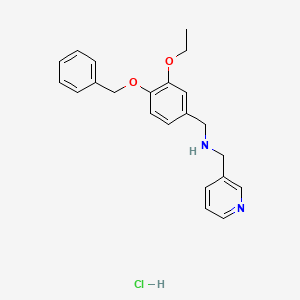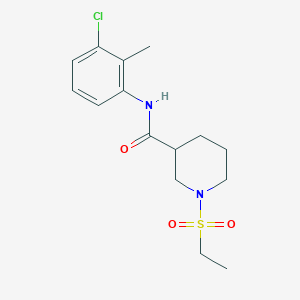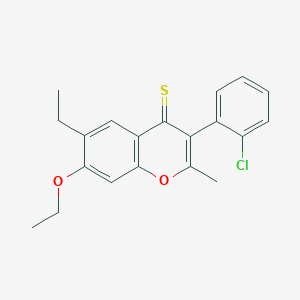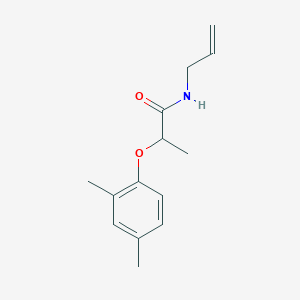![molecular formula C25H28FN3O3 B4652562 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
Overview
Description
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a chromen-4-one core, a piperazine ring, and a fluoro-substituted phenylacetamide group
Preparation Methods
The synthesis of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halogenated precursor.
Coupling with Fluoro-Substituted Phenylacetamide: The final step involves coupling the chromen-4-one-piperazine intermediate with 4-fluoro-2-methylphenylacetamide using coupling agents like EDCI or DCC in the presence of a base
Chemical Reactions Analysis
2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromen-4-one and acetamide moieties can be reduced to alcohols using reducing agents like NaBH4.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of 2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide: This compound shares the chromen-4-one and piperazine moieties but lacks the fluoro-substituted phenylacetamide group.
N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide: This compound also features the chromen-4-one core but has different substituents on the piperazine ring
Properties
IUPAC Name |
2-[4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-3-18-4-7-23-21(13-18)19(14-25(31)32-23)15-28-8-10-29(11-9-28)16-24(30)27-22-6-5-20(26)12-17(22)2/h4-7,12-14H,3,8-11,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQJLVORIKSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide](/img/structure/B4652488.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4652505.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
![N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)

![ETHYL 4-[1-OXO-3-THIOXO-1,5,10,10A-TETRAHYDROIMIDAZO[1,5-B]ISOQUINOLIN-2(3H)-YL]BENZOATE](/img/structure/B4652539.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)



![3-thiophenecarboxylic acid, 2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-, 3-ethyl ester](/img/structure/B4652570.png)
![N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4652573.png)
![N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4652574.png)
